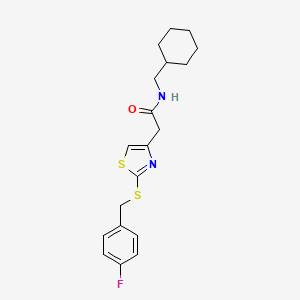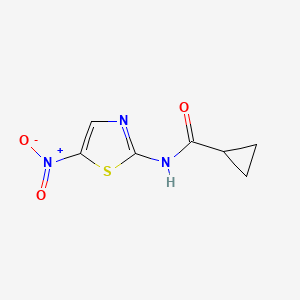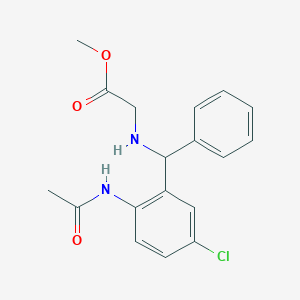![molecular formula C18H23NO3 B2629405 rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate CAS No. 2413365-18-9](/img/structure/B2629405.png)
rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate is a complex organic compound known for its interesting chemical properties and potential applications in various fields. It consists of a bulky tert-butyl group attached to an indeno[1,2-b]pyrrole core, which is substituted with a 2-oxoethyl group at the 3a position. Its unique structure lends itself to a variety of chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization: : The synthesis often begins with the cyclization of appropriate indeno[1,2-b]pyrrole precursors. The reaction typically involves intramolecular cyclization under acidic or basic conditions, depending on the nature of the starting material.
tert-Butylation: : The introduction of the tert-butyl group can be achieved through Friedel-Crafts alkylation. Common reagents include tert-butyl chloride and aluminum chloride.
Carbonylation: : Adding the 2-oxoethyl group usually involves carbonylation reactions, utilizing reagents like ethyl oxalyl chloride and appropriate base catalysts.
Industrial Production Methods
Scaling up these reactions for industrial production involves optimized conditions to ensure high yield and purity. Factors such as temperature control, solvent choice, and reaction time are critical. Industrial methods might also include automated batch processing to streamline synthesis and reduce human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, where the 2-oxoethyl group can be further oxidized to form carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : The reduction of the 2-oxoethyl group can yield primary or secondary alcohols, using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic substitutions can occur at various positions of the indeno[1,2-b]pyrrole core, facilitated by reagents like halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Conditions: Catalysts like copper(I) chloride (CuCl) or palladium on carbon (Pd/C).
Major Products Formed
Alcohols: : From reduction reactions.
Aldehydes and Acids: : From oxidation reactions.
Halogenated Products: : From substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : Used as intermediates in the synthesis of more complex organic molecules.
Catalysts: : Potential use in catalytic processes due to its stable structure.
Biology
Pharmacology: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Molecular Probes: : Used as a molecular probe in biological assays to study enzyme interactions and inhibition mechanisms.
Medicine
Drug Development: : Studied for its potential as a lead compound in drug development.
Therapeutics: : Potential application in therapeutic formulations due to its biological activity.
Industry
Material Science: : Utilized in the development of advanced materials and nanotechnology.
Chemical Sensors: : Incorporated into chemical sensors due to its reactive functional groups.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application. In pharmacological contexts, it might interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The tert-butyl group imparts steric bulk, influencing the compound's binding affinity and specificity. The indeno[1,2-b]pyrrole core can participate in π-π interactions, enhancing its binding to aromatic amino acids in proteins.
Comparison with Similar Compounds
tert-Butyl (3aR,8bS)-3a-ethyl-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate: : Similar in structure but with an ethyl group instead of a 2-oxoethyl group, leading to different reactivity and applications.
tert-Butyl (3aR,8bS)-3a-(2-hydroxyethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate: : Contains a hydroxy group, making it more suitable for applications requiring hydrogen bonding.
Conclusion
rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate is a fascinating compound with diverse chemical properties and applications. Its unique structure allows for a variety of synthetic methods, chemical reactions, and applications in scientific research, making it a valuable subject of study in various fields.
Hope you find this deep dive as compelling as I did writing it! What's your favorite part about exploring compounds like this one?
Properties
IUPAC Name |
tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-2,3,4,8b-tetrahydroindeno[1,2-b]pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-20)12-13-6-4-5-7-14(13)15(18)19/h4-7,11,15H,8-10,12H2,1-3H3/t15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHJKAAQWRNTDQ-CRAIPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1C3=CC=CC=C3C2)CC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2([C@H]1C3=CC=CC=C3C2)CC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2629322.png)

![8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B2629325.png)
![N-[[2-(Trifluoromethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2629328.png)
![(11Z)-11-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2629329.png)

![2,6-Difluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2629331.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2629332.png)
![2-methyl-3-phenyl-N-(m-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2629333.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2629335.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2629341.png)
![(2E)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B2629343.png)
![2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2629345.png)
